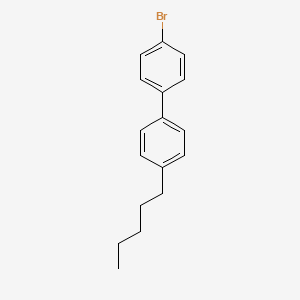

4-Bromo-4'-pentylbiphenyl

Descripción general

Descripción

4-Bromo-4’-pentylbiphenyl: is an organic compound with the molecular formula C17H19Br and a molecular weight of 303.24 g/mol . It is a white to almost white powder or crystal at room temperature . This compound is known for its applications in materials science, particularly as a building block for liquid crystal materials .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Bromo-4’-pentylbiphenyl can be synthesized through various methods. One common approach involves the bromination of 4-pentylbiphenyl using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as acetonitrile or toluene, and the temperature is maintained around 80°C .

Industrial Production Methods: In industrial settings, the production of 4-Bromo-4’-pentylbiphenyl often involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time . The product is then purified through recrystallization or chromatography to achieve the desired purity level .

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-4’-pentylbiphenyl undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium nitrate or organometallic compounds.

Oxidation Reactions: The compound can be oxidized using oxidizing agents such as iodobenzene diacetate.

Common Reagents and Conditions:

Substitution: Sodium nitrate in dry acetonitrile at 80°C.

Oxidation: Iodobenzene diacetate in the presence of TEMPO.

Major Products:

Aplicaciones Científicas De Investigación

4-Bromo-4’-pentylbiphenyl has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Materials Science: Integral in the development of liquid crystal materials for electronic displays.

Biology and Medicine:

Industry: Employed in the production of advanced materials with specific optical and thermal properties.

Mecanismo De Acción

The mechanism of action of 4-Bromo-4’-pentylbiphenyl primarily involves its role as a building block in the synthesis of liquid crystal materials. The compound’s structure allows it to align in specific orientations under electric fields, contributing to the unique optical properties of liquid crystals . The bromine atom provides a site for further functionalization, enabling the creation of tailored materials with desired properties .

Comparación Con Compuestos Similares

- 4-Bromo-4’-heptylbiphenyl

- 4-Bromo-4’-octylbiphenyl

- 4-Bromo-4’-nonylbiphenyl

Comparison: 4-Bromo-4’-pentylbiphenyl is unique due to its specific alkyl chain length, which influences its physical properties such as melting point and solubility . Compared to its analogs with longer alkyl chains, it has a lower melting point and different solubility characteristics, making it suitable for specific applications in liquid crystal technology .

Actividad Biológica

4-Bromo-4'-pentylbiphenyl (CAS Number: 63619-59-0) is a member of the biphenyl family, characterized by a bromine atom and a pentyl group attached to the biphenyl structure. This compound has garnered attention in scientific research for its potential biological activities, particularly in pharmacology and toxicology. Understanding its biological activity is crucial for assessing its applications in medicinal chemistry and environmental sciences.

- Molecular Formula : C17H19Br

- Molecular Weight : 305.24 g/mol

- CAS Number : 63619-59-0

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including interactions with cellular targets and potential therapeutic effects. The compound's structural characteristics allow it to engage with biological macromolecules, influencing their functions.

The biological effects of this compound may arise from its ability to interact with specific receptors or enzymes within biological systems. The biphenyl core is known for its capacity to participate in π-π stacking interactions, which can enhance binding affinity to target proteins or nucleic acids.

Toxicological Profile

The toxicological profile of this compound is essential for understanding its safety and potential risks. Studies have shown that halogenated biphenyls can exhibit endocrine-disrupting properties, which necessitates comprehensive toxicological assessments.

| Toxicological Endpoint | Findings |

|---|---|

| Acute Toxicity | Limited data available; further studies required to establish safety margins. |

| Chronic Toxicity | Potential for liver toxicity observed in related compounds; specific studies on this compound needed. |

| Endocrine Disruption | Similar compounds have shown potential endocrine disruption; further investigation required. |

Case Studies and Research Findings

-

Antimicrobial Activity

- A study explored the antimicrobial properties of various biphenyl derivatives, including this compound, revealing moderate activity against certain bacterial strains. This suggests potential applications in developing antimicrobial agents.

-

Pharmacological Applications

- Research into biphenyl derivatives has highlighted their role as potential drug candidates due to their ability to modulate biological pathways. This compound's structural features may allow it to act on specific molecular targets involved in disease processes.

-

Environmental Impact

- Investigations into the environmental persistence of brominated compounds indicate that this compound may pose risks due to bioaccumulation and toxicity in aquatic organisms, necessitating further ecological studies.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

| Compound | Molecular Structure | Biological Activity |

|---|---|---|

| Biphenyl | C12H10 | Low toxicity; used as a solvent |

| 1-(4-bromophenyl)-2-pentanol | C13H17BrO | Exhibits analgesic properties |

| 4-Bromo-2-methylphenol | C7H7BrO | Antimicrobial activity |

Propiedades

IUPAC Name |

1-bromo-4-(4-pentylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19Br/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h6-13H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXJTWTJULLKDPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60347185 | |

| Record name | 4-Bromo-4'-pentylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63619-59-0 | |

| Record name | 4-Bromo-4'-pentylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.